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Compound of Interest

Compound Name: Regorafenib Monohydrate

Cat. No.: B1662115

Introduction

Regorafenib Monohydrate (REG) is an oral multi-kinase inhibitor used in the treatment of
various cancers.[1] Accurate and precise quantification of the active pharmaceutical ingredient
(API) in the bulk drug is critical for ensuring quality control and dosage uniformity. This
application note describes a simple, isocratic RP-HPLC method for the determination of
Regorafenib Monohydrate. The method is validated according to the International Council for
Harmonisation (ICH) guidelines and is demonstrated to be linear, accurate, precise, and robust,
making it suitable for routine quality control analysis.[2][3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. An isocratic
elution with a mobile phase composed of Methanol and Phosphate buffer provides a well-
resolved, symmetric peak for Regorafenib with a short run time.[5]

Table 1: Optimized Chromatographic Conditions
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Parameter Specification

_ Symmetry C18 (250 mm x 4.6 mm, 5 pm)
Stationary Phase (Column)

[5]
) Methanol : Phosphate Buffer (pH 4.8) (70:30
Mobile Phase
vIv)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength UV at 268 nm[5]
Injection Volume 20 pL
Column Temperature Ambient

| Run Time | ~7 minutes |

Experimental Protocols

1. Materials and Reagents

+ Regorafenib Monohydrate Reference Standard

o Regorafenib Monohydrate Bulk Drug Sample

e Methanol (HPLC Grade)

e Potassium Dihydrogen Orthophosphate (AR Grade)
¢ Orthophosphoric Acid (AR Grade)

o Water (HPLC Grade)

2. Instrumentation

o HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

o Chromatography data acquisition and processing software.
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Analytical balance

pH meter

Sonicator

0.45 um membrane filters
. Preparation of Solutions

Phosphate Buffer (pH 4.8): Dissolve an appropriate amount of Potassium Dihydrogen
Orthophosphate in HPLC grade water to achieve the desired buffer concentration. Adjust the
pH to 4.8 using dilute Orthophosphoric Acid.

Mobile Phase Preparation: Mix Methanol and the prepared Phosphate Buffer in a 70:30 (v/v)
ratio. Filter the solution through a 0.45 um membrane filter and degas in an ultrasonic bath
for 15 minutes before use.[5]

Standard Stock Solution (1000 pg/mL): Accurately weigh 25 mg of Regorafenib
Monohydrate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and
make up to the volume with the mobile phase.[5]

Working Standard Solutions: From the stock solution, prepare a series of working standard
solutions by appropriate dilution with the mobile phase to obtain concentrations in the range
of 2-16 pg/mL.[3]

Sample Solution (Bulk Drug): Accurately weigh approximately 25 mg of the Regorafenib
Monohydrate bulk drug sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to
volume with the mobile phase. Further dilute this solution with the mobile phase to obtain a
final concentration within the linear range of the method (e.g., 10 pg/mL).

. Method Validation Protocol
The method was validated as per ICH Q2(R1) guidelines for the following parameters:[4][6]

» System Suitability: Before sample analysis, the chromatographic system's performance is
verified.[7] A standard solution is injected six times, and parameters such as theoretical
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plates, tailing factor, and the relative standard deviation (%0RSD) of the peak area are
calculated.[8][9]

 Linearity: The linearity of the method is assessed by injecting the prepared working standard
solutions (2-16 pg/mL) in triplicate.[3] A calibration curve is constructed by plotting the mean
peak area against the concentration, and the correlation coefficient (R?) is determined.[5]

e Accuracy: The accuracy is determined by the recovery method. A known amount of standard
drug is added to the pre-analyzed sample solution at three different concentration levels
(e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[4]

e Precision:

o Repeatability (Intra-day Precision): Six replicate injections of a single standard
concentration are made on the same day, and the %RSD is calculated.

o Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a
different day by a different analyst to assess the method's reproducibility.

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on
the standard deviation of the response and the slope of the calibration curve.[5]

o LOD=33x(a/9S)
o LOQ=10x(g/S)

o Where o is the standard deviation of the y-intercepts of regression lines and S is the mean
slope of the calibration curve.

» Robustness: The reliability of the method is evaluated by introducing small, deliberate
variations in chromatographic conditions, such as the flow rate (0.1 mL/min) and mobile
phase composition (£2%). The effect on the results is monitored.

Data Presentation

The quantitative results from the method validation are summarized in the following tables.

Table 2: System Suitability Parameters
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Parameter Acceptance Criteria Observed Value
Theoretical Plates (N) > 2000 ~5500
Tailing Factor (T) <20 ~1.2

| %RSD of Peak Area (n=6) | < 2.0% | 0.85% |

Table 3: Linearity and Range

Parameter Result
Linearity Range 2 -16 pg/mL
Regression Equation y = 58945x + 9634[5]

| Correlation Coefficient (R2) | = 0.999 |

Table 4: Accuracy (% Recovery)

Amount Spiked Amount Recovered
Level % Recovery
(ng/mL) (ng/mL)
80% 8 7.92 99.0%
100% 10 10.05 100.5%
120% 12 12.14 101.2%

| Mean % Recovery | | | 100.2% |

Table 5: Precision (%RSD)

Precision Type %RSD

Repeatability (Intra-day) 0.65%

| Intermediate (Inter-day) | 0.92% |
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Table 6: LOD and LOQ

Parameter Result

Limit of Detection (LOD) 0.90 pg/mL[3]

| Limit of Quantitation (LOQ) | 2.90 pg/mL][3] |

Visualizations

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://ajrconline.org/AbstractView.aspx?PID=2018-11-4-12
https://ajrconline.org/AbstractView.aspx?PID=2018-11-4-12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation Stage

Prepare Mobile Phase
(Methanol:Buffer 70:30)

Prepare Standard & Sample
Stock Solutions

Prepare Working Standards
& Sample Dilutions

s Stage
A

HPLC System Setup &
Equilibration

Inject System Suitability
Standard (SST)

Inject Standards &
Samples

Data Acquisition

Result‘ Stage

Process Chromatograms

A\

Generate Calibration Curve

Y

Quantify Regorafenib
in Bulk Sample

End

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Validated

RP-HPLC Method

Precision Linearity e
= f
1
- Intermediate
Repeatability - Range LOD LOQ

Accuracy
(% Recovery)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Quantification of Regorafenib
Monohydrate in Bulk Drug by RP-HPLC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662115#rp-hplc-method-for-quantification-of-
regorafenib-monohydrate-in-bulk-drug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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